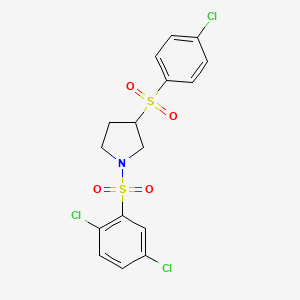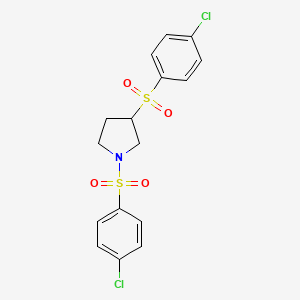
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine, also known as 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 93-96°C and a boiling point of 158-162°C. 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has a wide range of applications in the field of synthetic organic chemistry, including in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used in a variety of scientific research applications. It has been used to synthesize a range of organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines, pyrimidines, and thiophenes. In addition, 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used as a catalyst in the synthesis of organic compounds, such as amines, nitriles, and alcohols.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine is not well understood. However, it is believed to act as an electrophile, meaning that it can react with nucleophiles, such as amines and alcohols, to form new compounds. It is also believed to act as a Lewis acid, meaning that it can form complexes with Lewis bases, such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine are not well understood. However, it is believed to be a relatively non-toxic compound and is not thought to be carcinogenic. It is also believed to be metabolized in the body, and is not thought to accumulate in tissue or organs.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments is its relatively low toxicity and lack of carcinogenicity. It is also relatively easy to synthesize and is relatively stable when stored. However, it is important to note that this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be toxic if ingested, and it can react with other compounds in the laboratory, so it should be handled with care.
Zukünftige Richtungen
Future research into the applications of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could include exploring its potential uses in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into its mechanism of action, and its biochemical and physiological effects. Additionally, research into the safety and efficacy of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments could be conducted to determine its potential advantages and limitations in this setting. Finally, research into the potential environmental impacts of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could be conducted to determine its potential risks to the environment.
Synthesemethoden
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be synthesized from the reaction of 4-chlorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds in a two-step process, with the first step involving the formation of the sulfonyl chloride intermediates, and the second step involving the formation of the 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine product.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3,5-difluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-14(4-2-11)25(21,22)15-5-6-20(10-15)26(23,24)16-8-12(18)7-13(19)9-16/h1-4,7-9,15H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVJUVJKWTGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)

![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)



![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B6429025.png)


![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429056.png)
![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)